molecular formula C12H15Cl2NO B2865297 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide CAS No. 415894-65-4

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide

Cat. No.: B2865297
CAS No.: 415894-65-4
M. Wt: 260.16
InChI Key: ZEHVGJXELAOHNY-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like xylene, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through crystallization and filtration .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted acetamides.

    Oxidation Reactions: Products include N-oxides.

    Reduction Reactions: Products include amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-chloro-N-(3-chloro-2,6-diethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8-5-6-10(14)9(4-2)12(8)15-11(16)7-13/h5-6H,3-4,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHVGJXELAOHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)Cl)CC)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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